molecular formula C22H28N6O8 B10786811 Tofacitinib-d3 (citrate)

Tofacitinib-d3 (citrate)

Cat. No.: B10786811
M. Wt: 507.5 g/mol
InChI Key: SYIKUFDOYJFGBQ-OGNQCBPOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tofacitinib-d3 (citrate) is a deuterium-labeled derivative of tofacitinib citrate, which is a Janus kinase inhibitor. This compound is primarily used as an internal standard for the quantification of tofacitinib by gas chromatography or liquid chromatography-mass spectrometry. Tofacitinib itself is used to treat various autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tofacitinib-d3 (citrate) involves the incorporation of deuterium atoms into the tofacitinib molecule. This is typically achieved through the use of deuterated reagents or solvents during the synthesis process. The reaction conditions must be carefully controlled to ensure the selective incorporation of deuterium atoms at the desired positions .

Industrial Production Methods: Industrial production of tofacitinib-d3 (citrate) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Tofacitinib-d3 (citrate) can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce hydroxylated derivatives, while reduction may yield deuterated analogs .

Mechanism of Action

Tofacitinib-d3 (citrate) exerts its effects by inhibiting Janus kinases, a group of intracellular enzymes involved in signaling pathways that regulate immune cell function and hematopoiesis. By inhibiting these enzymes, tofacitinib-d3 (citrate) reduces the production of pro-inflammatory cytokines and modulates the immune response .

Comparison with Similar Compounds

Uniqueness: Tofacitinib-d3 (citrate) is unique due to its deuterium labeling, which makes it an ideal internal standard for analytical methods. This labeling provides enhanced stability and allows for more accurate quantification of tofacitinib in various matrices .

Properties

Molecular Formula

C22H28N6O8

Molecular Weight

507.5 g/mol

IUPAC Name

2-hydroxypropane-1,2,3-tricarboxylic acid;3-[(3R,4R)-4-methyl-3-[7H-pyrrolo[2,3-d]pyrimidin-4-yl(trideuteriomethyl)amino]piperidin-1-yl]-3-oxopropanenitrile

InChI

InChI=1S/C16H20N6O.C6H8O7/c1-11-5-8-22(14(23)3-6-17)9-13(11)21(2)16-12-4-7-18-15(12)19-10-20-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4,7,10-11,13H,3,5,8-9H2,1-2H3,(H,18,19,20);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t11-,13+;/m1./s1/i2D3;

InChI Key

SYIKUFDOYJFGBQ-OGNQCBPOSA-N

Isomeric SMILES

[2H]C([2H])([2H])N([C@H]1CN(CC[C@H]1C)C(=O)CC#N)C2=NC=NC3=C2C=CN3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Canonical SMILES

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CC#N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.